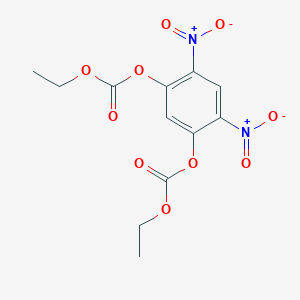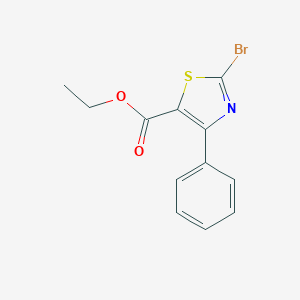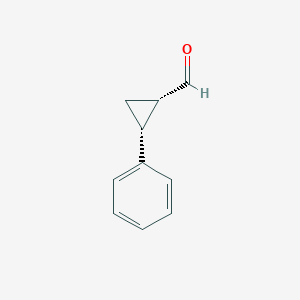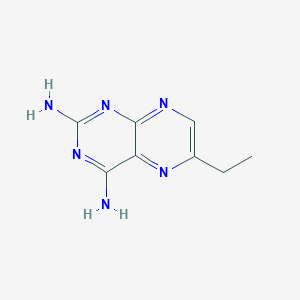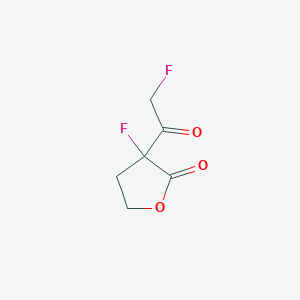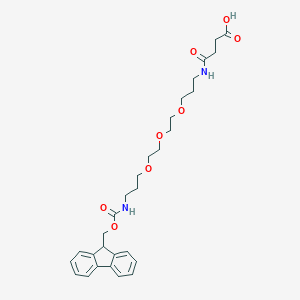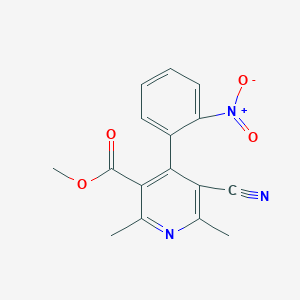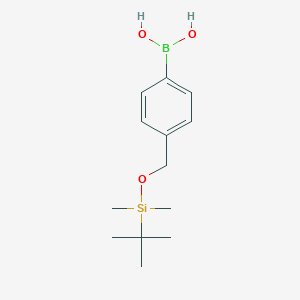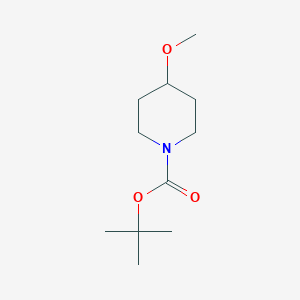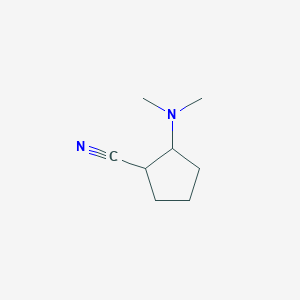
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) is a chemical compound with the molecular formula C9H15N. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) is not fully understood. However, it is believed to act as a nucleophile in certain reactions, such as the alkylation of enolates. It may also act as a ligand in coordination chemistry.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI). However, it has been shown to have low toxicity in animal studies. It is not known to have any specific physiological effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of organic compounds. It is also relatively easy to synthesize and purify. However, one limitation is the lack of information on its potential side effects or toxicity.
Zukünftige Richtungen
There are several potential future directions for research on Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI). One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. It may also have potential applications in the development of new materials or as a ligand in coordination chemistry. Further studies are needed to determine its potential side effects and toxicity in humans.
Synthesemethoden
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) can be synthesized using a variety of methods. One common method involves the reaction of cyclopentanone with dimethylamine in the presence of a catalyst such as zinc chloride. Another method involves the reaction of cyclopentanone with dimethylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) has potential applications in various fields of scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the development of new materials such as polymers and liquid crystals. In addition, it has been studied for its potential as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
167280-11-7 |
|---|---|
Produktname |
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) |
Molekularformel |
C8H14N2 |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2-(dimethylamino)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-10(2)8-5-3-4-7(8)6-9/h7-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
OJZYSLZVUVYYKP-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCCC1C#N |
Kanonische SMILES |
CN(C)C1CCCC1C#N |
Synonyme |
Cyclopentanecarbonitrile, 2-(dimethylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




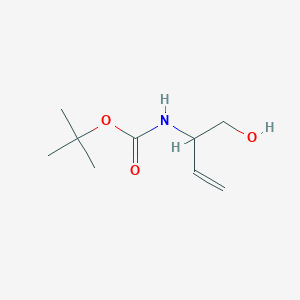
![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)
